molecular formula C28H24N4O8S2 B12671833 4,4'-Bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonic acid CAS No. 69571-22-8

4,4'-Bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonic acid

Cat. No.: B12671833
CAS No.: 69571-22-8
M. Wt: 608.6 g/mol
InChI Key: ARNYAFUSKMSJTN-FPDVXUDYSA-N
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Description

4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid is an organic compound known for its vibrant color and unique chemical properties. It is commonly used as a dye and has applications in various scientific fields due to its ability to absorb and emit light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid typically involves the azo coupling reaction. This process starts with the diazotization of 4-methoxyaniline, followed by coupling with stilbene-2,2’-disulphonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound .

Industrial Production Methods

In industrial settings, the production of 4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow processes are employed to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and emit light. The azo groups in the molecule allow it to undergo electronic transitions when exposed to light, leading to its vibrant color. This property is exploited in various applications, such as dyes and photodynamic therapy. The molecular targets and pathways involved include interactions with light-sensitive cellular components and the generation of reactive oxygen species in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid: Similar in structure but with hydroxyl groups instead of methoxy groups.

    4,4’-Bis((4-aminophenyl)azo)stilbene-2,2’-disulphonic acid: Contains amino groups instead of methoxy groups.

Uniqueness

4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid is unique due to its methoxy groups, which enhance its solubility and stability compared to its hydroxyl and amino analogs. This makes it particularly useful in applications requiring high stability and solubility .

Properties

CAS No.

69571-22-8

Molecular Formula

C28H24N4O8S2

Molecular Weight

608.6 g/mol

IUPAC Name

5-[(4-methoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-methoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C28H24N4O8S2/c1-39-25-13-9-21(10-14-25)29-31-23-7-5-19(27(17-23)41(33,34)35)3-4-20-6-8-24(18-28(20)42(36,37)38)32-30-22-11-15-26(40-2)16-12-22/h3-18H,1-2H3,(H,33,34,35)(H,36,37,38)/b4-3+,31-29?,32-30?

InChI Key

ARNYAFUSKMSJTN-FPDVXUDYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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